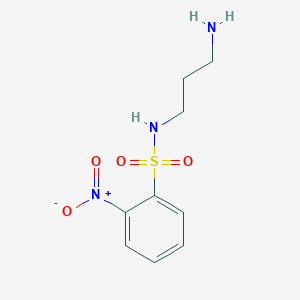

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminopropyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMDBLLVFCKLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448930 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240423-09-0 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a valuable chemical intermediate, primarily utilized in organic synthesis as a protecting group for primary amines. Its utility lies in the stability of the sulfonamide bond under a variety of reaction conditions and, critically, its facile cleavage under mild, specific conditions. This allows for the selective modification of other functional groups within a molecule while the primary amine remains masked. This guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed protocols for its synthesis and deprotection, and an exploration of its applications in modern organic chemistry.

Chemical Identity and Physical Properties

This compound is most commonly handled in its free base form or as a more stable hydrochloride salt. The properties of both are summarized below.

| Property | This compound | This compound HCl |

| Synonyms | N/A | 1-Amino-3-(2-nitrobenzenesulfonamido)propane Hydrochloride, N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine Hydrochloride, N-(o-Ns)-1,3-diaminopropane Hydrochloride[1][2] |

| CAS Number | 240423-09-0[3] | 863983-46-4[1] |

| Molecular Formula | C₉H₁₃N₃O₄S[3] | C₉H₁₄ClN₃O₄S[4] |

| Molecular Weight | 259.28 g/mol [3] | 295.74 g/mol [1] |

| Appearance | Predicted to be a solid | White to off-white crystalline solid[4] |

| Solubility | N/A | Soluble in water[4] |

| Melting Point | N/A | N/A |

Synthesis and Deprotection: A Strategic Approach to Amine Manipulation

The 2-nitrobenzenesulfonyl (nosyl) group is a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines from primary amines.[5] The synthesis of this compound and its subsequent deprotection are key steps in leveraging this chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1,3-diaminopropane with 2-nitrobenzenesulfonyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on established methods for the synthesis of nitrobenzenesulfonamides.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane in a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitor by thin-layer chromatography).

-

Workup: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of the 2-Nitrobenzenesulfonyl Group

The key advantage of the nosyl protecting group is its facile removal under mild conditions that do not affect many other protecting groups. The deprotection is typically achieved via nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[8][9]

Caption: General workflow for the deprotection of the 2-nitrobenzenesulfonyl group.

Experimental Protocol: Deprotection of this compound

This protocol is adapted from the well-established Fukuyama deprotection procedure.[5]

-

Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

-

Addition of Reagents: Add a thiol, such as thiophenol, and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by an appropriate method, such as distillation or chromatography, to yield the free 1,3-diaminopropane.

Spectroscopic and Analytical Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the nitro-substituted benzene ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and sulfonyl groups.

-

Aliphatic Protons: The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the sulfonamide nitrogen (-CH₂-NHSO₂-) would likely be around 3.0-3.5 ppm. The methylene group adjacent to the primary amine (-CH₂-NH₂) would be expected around 2.5-3.0 ppm, and the central methylene group (-CH₂-) would be in the range of 1.5-2.0 ppm.

-

Amine and Sulfonamide Protons: The N-H protons of the primary amine and the sulfonamide will appear as broad signals, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (120-150 ppm). The carbon bearing the nitro group and the carbon attached to the sulfonyl group will be the most downfield.

-

Aliphatic Carbons: The carbons of the propyl chain will appear in the upfield region, typically between 20 and 50 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H will also show a stretching vibration in this region.

-

S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

N-O Stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H Stretching: The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching will be observed below 3000 cm⁻¹.

Mass Spectrometry

The electron impact (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation would likely involve cleavage of the C-S and S-N bonds, as well as fragmentation of the propyl chain. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 260.

Applications in Research and Development

The primary application of this compound lies in its role as a precursor to a protected diamine, which is a versatile building block in organic synthesis.

-

Pharmaceutical Synthesis: This compound can be used in the synthesis of complex pharmaceutical agents where the selective protection and deprotection of a primary amine are required.

-

Combinatorial Chemistry: The robust nature of the nosyl protecting group and its mild removal conditions make it suitable for use in multi-step syntheses on solid supports, a common technique in combinatorial chemistry for the generation of compound libraries.

-

Synthesis of Bioactive Molecules: It is employed in the synthesis of various bioactive molecules, including natural products and their analogues, where precise control over reactive functional groups is essential.

Safety and Handling

As with all chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile tool for the synthetic chemist. Its utility as a protected primary amine, particularly within the context of the Fukuyama amine synthesis, provides a reliable and efficient method for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective implementation in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

-

ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

-

HDH In-house. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel observation concerning the nitrobenzenesulfonamide protecting group | Request PDF. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound Hydrochloride, 98% Purity, C9H14ClN3O4S, 1 gram. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

-

Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Hydrochloride | 863983-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. CAS 863983-46-4: N-(3-aminopropyl)-2-nitro-benzenesulfonam… [cymitquimica.com]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (CAS Number 240423-09-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a key reagent in modern organic synthesis. Recognizing the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from supplier data, analogous compounds, and established chemical principles to offer a practical resource for laboratory applications. The focus is on its primary role as a protecting group for primary amines, a critical function in the multi-step synthesis of complex molecules, including pharmaceuticals.

Compound Identification and Core Physicochemical Properties

This compound is identified by CAS number 240423-09-0.[1][2] The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a well-established protecting group for amines, favored for its straightforward installation and, crucially, its mild deprotection conditions which are orthogonal to many other common protecting groups like Boc and Cbz.[3]

The presence of the primary amino group on the propyl chain makes this a bifunctional reagent, though its most common application is leveraging the sulfonamide for protection chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes and Analog Data |

| CAS Number | 240423-09-0 | - |

| Molecular Formula | C₉H₁₃N₃O₄S | [1][2] |

| Molecular Weight | 259.29 g/mol | |

| Physical Form | Pale-yellow to yellow-brown solid; white to yellow crystal powder | |

| Purity | Typically ≥95% | |

| IUPAC Name | This compound | |

| Melting Point | Data not publicly available | The parent compound, 2-Nitrobenzenesulfonamide (CAS 5455-59-4), has a melting point of 190-192 °C.[4] |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | General sulfonamides exhibit a range of solubilities. The hydrochloride salt form is noted to be soluble in water. |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

The Strategic Role in Synthesis: The 2-Nitrobenzenesulfonyl (Nosyl) Protecting Group

The utility of this compound in organic synthesis is centered on the properties of the 2-nitrobenzenesulfonyl (nosyl) group as a protecting agent for primary and secondary amines.

Mechanism of Protection and Deprotection

The nosyl group is introduced by reacting a primary or secondary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is stable to a wide range of reaction conditions.

The key advantage of the nosyl group lies in its facile cleavage under mild conditions that do not affect other protecting groups. Deprotection is typically achieved via a nucleophilic aromatic substitution reaction. Soft nucleophiles, such as thiols, attack the electron-deficient aromatic ring (activated by the nitro group), leading to the cleavage of the S-N bond and liberation of the free amine.[5][6]

Sources

- 1. 240423-09-0|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-硝基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: Understanding the Significance of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Solubility of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

This compound is a unique organic molecule characterized by three key functional groups: a primary aliphatic amine, a sulfonamide linkage, and a nitroaromatic ring. This distinct combination makes it a valuable bifunctional building block in synthetic chemistry. The primary amine offers a nucleophilic site for a wide range of chemical modifications, while the nitrobenzenesulfonamide group can act as a protecting group for amines or as a precursor for further chemical transformations.

For researchers in drug discovery and materials science, understanding the solubility of this compound is not merely a trivial pursuit; it is a critical parameter that dictates its utility. In pharmaceutical development, solubility directly impacts a compound's bioavailability and formulation possibilities. In chemical synthesis, it governs the choice of solvent systems, reaction kinetics, and purification strategies. This guide provides a comprehensive framework for both understanding the theoretical principles governing the solubility of this compound and for empirically determining it through robust experimental protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.

-

Polarity: The molecule possesses both polar and non-polar regions. The nitro group (-NO2) and the sulfonamide group (-SO2NH-) are highly polar and capable of hydrogen bonding. The primary amine (-NH2) is also polar and can act as both a hydrogen bond donor and acceptor. Conversely, the benzene ring provides a non-polar, hydrophobic character. Therefore, its solubility will be significant in polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO and DMF), where strong intermolecular forces can be established.

-

pH: The presence of the basic aminopropyl group means that the compound's overall charge state is pH-dependent. In acidic conditions (low pH), the primary amine will be protonated to form an ammonium salt (-NH3+). This introduction of a formal charge dramatically increases the molecule's polarity, generally leading to a significant increase in its aqueous solubility. Conversely, in basic conditions, the amine remains in its neutral, less polar form.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is widely accepted for its reliability and direct measurement of a saturated solution in equilibrium.

Materials and Reagents

-

This compound (high purity, >98%)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial. The key is to ensure that a visible amount of undissolved solid remains, confirming that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. The concentration of the dissolved compound will plateau at this point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes). This will pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

-

Perform a precise serial dilution of the filtered supernatant with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

-

A standard calibration curve must be generated using known concentrations of this compound to ensure accurate quantification.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Data Analysis and Presentation

The final solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. Data should be presented clearly, specifying the solvent, temperature, and pH (if applicable).

Table 1: Template for Reporting Solubility Data

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 7.0 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Troubleshooting and Expert Considerations

-

Incomplete Equilibration: If the agitation time is too short, the measured solubility will be artificially low. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Compound Instability: In some aqueous buffers, the compound may degrade over the course of a long equilibration. It is crucial to assess the stability of the compound under the experimental conditions, for instance, by analyzing a sample at the beginning and end of the experiment for the appearance of degradation products.

-

Solvent Evaporation: Ensure vials are sealed very tightly, especially when working with volatile organic solvents, to prevent changes in concentration. Using paraffin film as an extra seal is good practice.

-

Common Ion Effect: When working with buffered solutions, be aware that ions from the buffer could potentially form less soluble salts with the compound, although this is less common for amine protonation.

By following this comprehensive guide, researchers can confidently determine the solubility of this compound, generating reliable and reproducible data essential for advancing their work in drug development and chemical synthesis.

References

-

Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: General principles of solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: High performance liquid chromatography Source: Wikipedia URL: [Link]

-

Title: The Nature of Dissolved Solute-Solvent Interactions Source: Journal of Chemical Education URL: [Link]

The Versatile 2-Nitrobenzenesulfonamide Scaffold: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2-nitrobenzenesulfonamide derivatives, a versatile class of compounds with significant applications in synthetic chemistry and drug discovery. From their foundational role as amine protecting groups to their emerging potential as bioactive agents, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower your research endeavors.

Core Principles and Synthetic Utility

The 2-nitrobenzenesulfonamide (Ns) group is a powerful tool in the synthetic chemist's arsenal, primarily utilized for the protection and activation of primary and secondary amines.[1] The electron-withdrawing nature of the ortho-nitro group is central to its utility. This feature enhances the acidity of the sulfonamide proton, facilitating its removal and subsequent alkylation reactions.[1] Furthermore, this electronic property makes the sulfur atom susceptible to nucleophilic attack, allowing for mild deprotection conditions, a significant advantage over more robust sulfonyl protecting groups like tosyl (Ts).[2]

Protection of Amines: A Robust and Reliable Protocol

The protection of primary amines as 2-nitrobenzenesulfonamides is a straightforward and high-yielding transformation. The reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equiv.), to the solution and stir at room temperature.

-

Sulfonylation: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1-1.2 equiv.) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted-2-nitrobenzenesulfonamide.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure protected amine.

This protocol is widely applicable to a range of primary amines, providing the corresponding sulfonamides in excellent yields.[3]

Deprotection: Mild and Orthogonal Cleavage

A key advantage of the nosyl group is its facile removal under mild conditions that are orthogonal to many other common amine protecting groups.[2] The most common method involves the use of a thiol nucleophile, which cleaves the N-S bond through a Meisenheimer complex intermediate.[4]

Experimental Protocol: Deprotection of a 2-Nitrobenzenesulfonamide

-

Reaction Setup: Dissolve the N-nosylated amine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).

-

Thiol and Base Addition: Add a thiol, such as thiophenol or 2-mercaptoethanol (2.0-3.0 equiv.), followed by a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equiv.).[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

-

Reaction Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the free amine.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate in vacuo. The crude amine can then be purified by column chromatography or distillation.[6]

The choice of thiol and base can be tailored to the specific substrate and the presence of other functional groups.[5]

Synthesis of Secondary Amines: The Fukuyama-Mitsunobu Reaction

The 2-nitrobenzenesulfonamide group is not merely a protecting group; it also serves as an activating group for the synthesis of secondary amines via the Fukuyama-Mitsunobu reaction.[7] This powerful transformation allows for the N-alkylation of nosyl-protected primary amines with a wide range of alcohols.[7]

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-monosubstituted-2-nitrobenzenesulfonamide (1.0 equiv.), the alcohol (1.2-1.5 equiv.), and triphenylphosphine (PPh3) (1.5 equiv.) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF to the stirred mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Reaction Monitoring: Monitor the formation of the N,N-disubstituted sulfonamide by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to isolate the desired product.[3]

-

Deprotection: The resulting N,N-disubstituted-2-nitrobenzenesulfonamide can then be deprotected using the protocol described in section 1.2 to yield the secondary amine.

This two-step sequence provides a highly versatile and efficient method for the synthesis of secondary amines from primary amines and alcohols.[3]

Biological and Medicinal Chemistry Applications

Beyond their synthetic utility, 2-nitrobenzenesulfonamide derivatives have garnered interest for their potential biological activities. The sulfonamide moiety is a well-established pharmacophore, and its combination with the nitroaromatic system opens avenues for the development of novel therapeutic agents.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[9] While specific inhibition data for a broad range of 2-nitrobenzenesulfonamide derivatives is not extensively documented in publicly available literature, the parent compound is known to be a carbonic anhydrase inhibitor.[10] The inhibitory potential of novel derivatives can be assessed using established assays.

General Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric)

-

Reagents and Materials:

-

Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII).

-

Tris-HCl buffer (pH 7.4).

-

p-Nitrophenyl acetate (pNPA) as the substrate.

-

Test compounds (2-nitrobenzenesulfonamide derivatives) dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometer.

-

-

Assay Procedure:

-

In the wells of a 96-well plate, add the Tris-HCl buffer.

-

Add a small volume of the test compound solution at various concentrations.

-

Add the hCA enzyme solution and incubate for a short period at room temperature.

-

Initiate the reaction by adding the pNPA substrate.

-

Immediately measure the absorbance at 400 nm over time. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Table 1: Representative Carbonic Anhydrase Inhibition Data for Various Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 5.7 | [9] |

| Compound 1 | 24 | 6 | 1.5 | [9] |

| Compound 2 | 324 | 185 | 144 | [9] |

Note: Data for illustrative purposes to show the range of activities observed for sulfonamide-based inhibitors. "Compound 1" and "Compound 2" are thioureido-substituted sulfonamides from the cited literature.

Anticancer Potential

The sulfonamide scaffold is present in a number of approved and investigational anticancer drugs.[11] Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (which are often overexpressed in tumors), disruption of the cell cycle, and anti-angiogenic effects.[11] Some nitrobenzenesulfonamide derivatives have been investigated as hypoxic cell selective cytotoxic agents. For instance, one study showed that a derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, was preferentially toxic to hypoxic EMT6 mammary carcinoma cells in vitro.

Table 2: Example Cytotoxicity Data for Sulfonamide Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Synthetic Sulfonamides | MDA-MB-468 (Breast) | < 30 | [6] |

| MCF-7 (Breast) | < 128 | [6] | |

| HeLa (Cervical) | < 360 | [6] | |

| Indole-based Benzenesulfonamides | MCF-7 (Breast) | >50% inhibition at 100 µM | [7] |

| SK-BR-3 (Breast) | >50% inhibition at 100 µM | [7] |

This data highlights the potential for sulfonamide-based compounds to exhibit cytotoxic effects against various cancer cell lines. Further structure-activity relationship (SAR) studies on 2-nitrobenzenesulfonamide derivatives are warranted to explore this potential fully.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Caption: The Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Conclusion and Future Outlook

2-Nitrobenzenesulfonamide and its derivatives represent a cornerstone of modern synthetic methodology, offering a robust and versatile platform for the manipulation of amines. The mild conditions for both the introduction and removal of the nosyl group, coupled with its activating properties in reactions like the Fukuyama-Mitsunobu alkylation, ensure its continued relevance in complex molecule synthesis. Furthermore, the emerging biological activities of this scaffold, particularly in the realms of carbonic anhydrase inhibition and anticancer research, present exciting opportunities for drug discovery. This guide provides a solid foundation of validated protocols and scientific rationale to aid researchers in harnessing the full potential of 2-nitrobenzenesulfonamide derivatives in their work. Future investigations into the structure-activity relationships of novel derivatives are poised to unlock new therapeutic applications for this remarkable class of compounds.

References

-

Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link].

- Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

-

PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Available at: [Link].

-

Chem-Station Int. Ed. Fukuyama Amine Synthesis. Available at: [Link].

-

ResearchGate. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Available at: [Link].

-

PMC - NIH. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Available at: [Link].

-

ResearchGate. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available at: [Link].

-

PubMed. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. Available at: [Link].

-

NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link].

-

PubMed Central. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Available at: [Link].

-

PubChem. N-benzyl-2-nitrobenzenesulfonamide | C13H12N2O4S | CID 711154. Available at: [Link].

-

NIH. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link].

-

PubChem. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510. Available at: [Link].

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link].

-

PubMed. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Available at: [Link].

-

NIH. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Available at: [Link].

-

PMC - NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available at: [Link].

Sources

- 1. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a key reagent in modern organic synthesis. We will delve into its molecular structure, physicochemical properties, and, most importantly, its application as a versatile building block and protecting group, particularly in the context of amine synthesis. This document is intended to serve as a valuable resource for researchers in academia and industry, offering both foundational knowledge and practical insights.

Molecular Structure and Core Properties

This compound, often referred to as a nosyl-protected diaminopropane, is a bifunctional organic molecule. Its structure features a primary aliphatic amine at one end of a propyl chain and a sulfonamide group attached to an ortho-nitro-substituted benzene ring at the other. The presence of these distinct functional groups dictates its chemical behavior and utility in synthesis.

The hydrochloride salt of this compound is the common commercially available form, appearing as a white to off-white crystalline solid with solubility in water.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| Molecular Formula | C₉H₁₃N₃O₄S | C₉H₁₄ClN₃O₄S |

| Molecular Weight | 259.28 g/mol | 295.74 g/mol [2] |

| CAS Number | 240423-09-0 | 86383-46-4[2] |

| Appearance | Pale-yellow to Yellow-brown Solid[3] | White to off-white crystalline solid[1] |

| Storage | Keep in a dark place, sealed in dry, room temperature.[4] | Room temperature[5] |

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Versatile Tool for Amine Protection

The cornerstone of this compound's utility lies in the 2-nitrobenzenesulfonyl (nosyl or Ns) group. This group serves as an excellent protecting group for primary and secondary amines due to its dual nature: it is robust enough to withstand a variety of reaction conditions, yet can be cleaved under mild and specific circumstances.[6]

The electron-withdrawing nature of the ortho-nitro group is key to the nosyl group's reactivity. It enhances the acidity of the sulfonamide proton, facilitating N-alkylation, and also activates the aromatic ring towards nucleophilic aromatic substitution, which is the basis for its cleavage.

Mechanism of Deprotection: The Meisenheimer Complex

The deprotection of the nosyl group is most commonly achieved using a soft nucleophile, typically a thiol such as thiophenol, in the presence of a base. The reaction proceeds through a well-established mechanism involving the formation of a Meisenheimer complex.[6]

Workflow for Nosyl Group Deprotection:

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.

The process begins with the nucleophilic attack of the thiolate anion on the carbon atom of the benzene ring bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a thioether byproduct.

Synthesis of this compound

Conceptual Synthetic Protocol

A plausible method would involve the mono-protection of 1,3-diaminopropane, for instance, with a tert-butyloxycarbonyl (Boc) group, to give N-Boc-1,3-diaminopropane. This intermediate can then be reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form N-(3-(Boc-amino)propyl)-2-nitrobenzenesulfonamide. The final step would be the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the desired product, which can then be isolated as its hydrochloride salt.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.2 ppm (multiplets) |

| -CH₂-NH-SO₂- | δ ~3.0 - 3.4 ppm (triplet or multiplet) | |

| -CH₂-CH₂-CH₂- | δ ~1.6 - 2.0 ppm (quintet or multiplet) | |

| -CH₂-NH₂ | δ ~2.7 - 3.1 ppm (triplet or multiplet) | |

| -NH-SO₂- and -NH₂ | Broad signals, chemical shift dependent on solvent and concentration | |

| ¹³C NMR | Aromatic Carbons | δ ~120 - 150 ppm |

| -CH₂-NH-SO₂- | δ ~40 - 45 ppm | |

| -CH₂-CH₂-CH₂- | δ ~25 - 30 ppm | |

| -CH₂-NH₂ | δ ~35 - 40 ppm | |

| IR | N-H Stretch (amine and sulfonamide) | 3200 - 3400 cm⁻¹ (medium, may be multiple bands) |

| C-H Stretch (aliphatic) | 2850 - 3000 cm⁻¹ (medium to strong) | |

| N-O Stretch (nitro group) | ~1530 cm⁻¹ (strong, asymmetric) and ~1350 cm⁻¹ (strong, symmetric) | |

| S=O Stretch (sulfonamide) | ~1350 cm⁻¹ (strong, asymmetric) and ~1160 cm⁻¹ (strong, symmetric) |

Applications in Organic Synthesis

The primary application of this compound is as a building block in multi-step organic syntheses, particularly in the construction of polyamines and other nitrogen-containing molecules. Its bifunctional nature allows for selective manipulation of either the primary amine or the sulfonamide nitrogen.

The Fukuyama Amine Synthesis

This compound is a key player in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[6] In this strategy, a primary amine is first protected as a nosylamide. The resulting sulfonamide is then alkylated, and subsequent deprotection of the nosyl group yields the secondary amine. This compound can be envisioned as a starting material for the synthesis of more complex, unsymmetrical polyamines by sequential alkylation and deprotection steps.

General Scheme of the Fukuyama Amine Synthesis:

Caption: A simplified workflow of the Fukuyama amine synthesis.

Use in Peptide and Polyamide Synthesis

The orthogonal nature of the nosyl protecting group makes it valuable in peptide synthesis and the construction of complex polyamides. It can be selectively removed in the presence of other common amine protecting groups like Boc and Cbz, allowing for intricate synthetic strategies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on related compounds such as 2-nitrobenzenesulfonamide and 2-nitrobenzenesulfonyl chloride.

It is prudent to handle this compound with the standard precautions for laboratory chemicals. It may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[7]

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its utility is primarily derived from the unique properties of the 2-nitrobenzenesulfonyl (nosyl) protecting group, which allows for the robust protection of amines and their subsequent mild deprotection. This enables the synthesis of complex nitrogen-containing molecules, particularly secondary amines and polyamines, through methodologies like the Fukuyama amine synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

-

Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

-

HDH Advancement. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

- Heterocycles. (2022).

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

HDH Advancement. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

- IntechOpen. (2017).

-

ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 863983-46-4: N-(3-aminopropyl)-2-nitro-benzenesulfonam… [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. scispace.com [scispace.com]

- 4. 240423-09-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Hydrochloride [myskinrecipes.com]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Hydrochloride Salt vs. Free Base

Abstract: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a key building block in synthetic chemistry, particularly for constructing complex amine-containing molecules. Its utility is often associated with the 2-nitrobenzenesulfonyl (nosyl) group, a versatile protecting group for primary amines.[1][2] This compound is commercially available in two primary forms: the hydrochloride (HCl) salt and the free base. The choice between these forms is not trivial and has significant implications for experimental design, execution, and success. This guide provides an in-depth technical comparison, offering researchers, scientists, and drug development professionals the necessary insights to make informed decisions regarding solubility, stability, handling, and reaction stoichiometry. We will delve into the causality behind experimental choices and provide validated protocols for key manipulations.

Introduction to this compound

This compound serves as a bifunctional reagent. It possesses a primary aliphatic amine, which is a key nucleophilic site for further chemical modification, and a nosyl-protected amine. The nosyl group is prized in organic synthesis for its stability to various reaction conditions and, more importantly, its facile cleavage under mild conditions using specific thiol reagents.[1][3] This characteristic makes it a superior alternative to more robust sulfonyl groups like tosyl (Ts), which often require harsh removal conditions.[4]

The primary amine end of the molecule is typically the reactive handle of interest, while the nosyl group protects the other nitrogen atom. This compound is therefore classified as a monoprotected diaminoalkane.[5] The critical distinction for the bench chemist is the form in which the reactive primary amine exists: as a protonated ammonium salt (hydrochloride) or as a neutral, lone-pair-bearing amine (free base).

Comparative Physicochemical Profile

The fundamental differences between the hydrochloride salt and the free base stem from the protonation state of the terminal aminopropyl group. This seemingly minor difference dramatically alters the compound's bulk properties.

Chemical Structures

The hydrochloride salt features a protonated primary amine, forming an ammonium chloride ion pair. The free base has a neutral primary amine with an available lone pair of electrons.

Tabulated Properties

The following table summarizes the key quantitative differences between the two forms. These values are critical for accurate experimental planning.

| Property | This compound HCl | This compound (Free Base) | Rationale / Implication |

| CAS Number | 863983-46-4[6][7][8] | 240423-09-0[9][10] | Ensures correct reagent identification and procurement. |

| Molecular Formula | C₉H₁₄ClN₃O₄S[6] | C₉H₁₃N₃O₄S[9] | The salt includes an additional HCl molecule. |

| Molecular Weight | 295.74 g/mol [6][8] | 259.28 g/mol [9] | CRITICAL: Use the correct MW for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid.[6] | Typically an oil or low-melting solid. | The salt form is generally more stable and easier to handle/weigh. |

| Solubility (Water) | Soluble.[6] | Sparingly soluble to insoluble. | The ionic nature of the salt greatly enhances aqueous solubility. |

| Solubility (Organic) | Soluble in polar protic solvents (e.g., MeOH). Limited in nonpolar aprotic solvents (e.g., DCM, Ether). | Generally soluble in a wider range of organic solvents. | The free base is required for reactions in many common aprotic organic solvents. |

| Stability | High. Less susceptible to degradation and oxidation. Not hygroscopic. | Lower. Prone to oxidation and reaction with atmospheric CO₂. Can be hygroscopic. | The hydrochloride salt offers a significantly longer shelf-life and is easier to store. |

Guiding the Choice: Practical Considerations for the Researcher

Solubility: The Critical Differentiator

The most significant practical difference is solubility. The hydrochloride salt, being ionic, is readily soluble in water and polar protic solvents.[6] This is advantageous for reactions conducted in aqueous media or for preparing stock solutions. Conversely, the free base is often poorly soluble in water but shows good solubility in a broad range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Expert Insight: The choice of form is often dictated by the reaction solvent. If your subsequent reaction is in an aprotic organic solvent, you will almost certainly need the free base. Attempting to dissolve the HCl salt in a solvent like DCM will result in a suspension, leading to poor reactivity and reproducibility.

Stability and Handling: The Case for the Salt

From a logistics and handling perspective, the hydrochloride salt is superior. It is typically a stable, free-flowing crystalline solid that is easy to weigh accurately.[6] Free bases of simple diamines are often oils or low-melting solids that can be challenging to handle and are more susceptible to degradation over time through oxidation or reaction with atmospheric carbon dioxide.

Trustworthiness Pillar: For long-term storage and ensuring the integrity of the starting material, purchasing and storing the compound as the hydrochloride salt is the recommended practice. The free base can then be generated fresh on an as-needed basis immediately prior to its use in a reaction.

Reactivity and Stoichiometry: Molar Mass Matters

The primary amine of the free base is nucleophilic and readily participates in reactions like acylation, alkylation, or reductive amination. The protonated ammonium group in the hydrochloride salt is non-nucleophilic. To render it reactive, it must be deprotonated by a base.

Expert Insight: A common error is using the molecular weight of one form for calculations while using the other form in the reaction. Using the MW of the free base (259.28 g/mol ) when you are weighing the HCl salt (295.74 g/mol ) will result in a ~14% under-dosing of your reagent, which can lead to incomplete reactions and complex product mixtures. Always double-check the label on the bottle and use the corresponding molecular weight.

Essential Laboratory Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol: Generation of the Free Base from the Hydrochloride Salt

This procedure is fundamental when a reaction requires the free amine in an organic solvent. The principle is a simple acid-base extraction. A base is used to neutralize the hydrochloride, generating the free amine, which is then extracted into an organic solvent.

Materials:

-

This compound hydrochloride

-

1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, Erlenmeyer flask, round-bottom flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Weigh the desired amount of the hydrochloride salt and dissolve it in a minimal amount of deionized water in a separatory funnel.

-

Basification: Add an organic solvent (e.g., DCM). Slowly add a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃, to the separatory funnel.[11] Swirl gently. Check the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation.

-

Causality: The added base neutralizes the hydrochloric acid, deprotonating the ammonium ion (R-NH₃⁺Cl⁻) to the free amine (R-NH₂). The free amine is less polar and preferentially partitions into the organic layer.

-

-

Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask.

-

Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Repeat the extraction process two more times to maximize the recovery of the free amine. Combine all organic extracts.

-

Washing: Wash the combined organic extracts with brine.

-

Causality: The brine wash helps to remove residual water and any dissolved inorganic salts from the organic layer.

-

-

Drying: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 10-15 minutes.

-

Isolation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting residue is the free base, which should be used promptly.

Conclusion: Making an Informed Choice

The selection between this compound hydrochloride and its free base is a critical decision driven by the specific requirements of the chemical transformation.

-

Choose the Hydrochloride Salt for:

-

Long-term storage and superior shelf-life.

-

Ease of handling and weighing.

-

Reactions performed in aqueous or polar protic solvents.

-

-

Choose the Free Base (or generate it in situ) for:

-

Reactions requiring a nucleophilic amine in aprotic organic solvents.

-

Situations where the presence of an acid or salt byproduct is detrimental to the reaction.

-

As a best practice, it is often most economical and reliable to purchase the stable hydrochloride salt and perform a simple, quantitative conversion to the free base immediately before it is needed in a synthesis. This approach ensures the starting material is of high purity and reactivity, laying the foundation for a successful and reproducible experimental outcome.

References

-

ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. [Link]

-

YouTube. Diethylamine HCl → Freebase Diethylamine. [Link]

-

ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. [Link]

-

ResearchGate. State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison.... [Link]

-

CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

-

ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

-

Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]

-

ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]

-

Chem-Station. Fukuyama Amine Synthesis. [Link]

-

Reddit. What is the best way of making free amina base from its salt?. [Link]

-

HDH Chemicals. This compound Hydrochloride, min 98%, 1 gram. [Link]

-

CP Lab Safety. This compound Hydrochloride, 98% Purity, C9H14ClN3O4S, 1 gram. [Link]

-

MySkinRecipes. This compound Hydrochloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Hydrochloride [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Hydrochloride | 863983-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. CAS 863983-46-4: N-(3-aminopropyl)-2-nitro-benzenesulfonam… [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scbt.com [scbt.com]

- 10. 240423-09-0|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Linker: A Guide to Redox-Sensitive Bioconjugation

Introduction: Engineering Selectivity in Bioconjugation

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety.[1][2] It must ensure the stable attachment of a potent payload to its targeting biomolecule in systemic circulation, yet facilitate a rapid and quantitative release of the payload upon reaching the target site.[1][3] The N-(3-Aminopropyl)-2-nitrobenzenesulfonamide linker has emerged as a sophisticated tool in this domain, offering a distinct mechanism for payload release that leverages the unique redox potential of the intracellular environment.[4]

This guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action, protocols for its application in bioconjugation, and key considerations for its use in research and drug development.

Core Principle: Exploiting the Intracellular Redox Gradient

The utility of the 2-nitrobenzenesulfonamide moiety as a cleavable linker is rooted in its selective response to the high concentrations of glutathione (GSH) found within cells.[1][4] The intracellular environment maintains a high concentration of GSH (in the millimolar range), which is significantly higher than in the extracellular space (micromolar range).[4] This steep gradient provides a specific trigger for payload release.

The cleavage of the sulfonamide bond is not merely a reaction with GSH; it is significantly catalyzed by the enzyme Glutathione S-transferase (GST), which is also abundant in the cytosol.[5][6][7] This dual requirement for both GSH and GST provides an additional layer of selectivity, ensuring that the linker remains highly stable in circulation and only undergoes efficient cleavage once inside the target cell.[4][8] This enhanced stability is a notable advantage over traditional disulfide linkers, which can be prone to premature reduction in the bloodstream.[1][4]

Mechanism of Cleavage

The cleavage process is initiated by a nucleophilic aromatic substitution reaction. The thiolate anion of glutathione (GS-), stabilized by the active site of GST, attacks the aromatic ring of the nitrobenzenesulfonamide. The presence of the electron-withdrawing nitro group at the ortho position is crucial as it activates the ring for this nucleophilic attack. This leads to the formation of a Meisenheimer complex, an intermediate that subsequently collapses to release the free amine of the linker (and thus the attached payload), sulfur dioxide, and a glutathione-nitrobenzene byproduct.

Application Workflows and Protocols

The this compound is a heterobifunctional linker, possessing a primary amine on the propyl chain and the reactive nitrobenzenesulfonamide group. This allows for a two-stage conjugation strategy, typically involving the attachment of the payload to the linker first, followed by conjugation to the biomolecule.

Diagram of the General Bioconjugation Workflow

Caption: General workflow for creating a bioconjugate.

Protocol 1: Synthesis of the Payload-Linker Intermediate

This protocol describes the conjugation of a payload containing a carboxylic acid to the primary amine of the this compound linker using EDC/NHS chemistry.[9][10]

Rationale: Carbodiimide chemistry is a widely used "zero-length" crosslinking method that activates carboxyl groups to form stable amide bonds with primary amines.[9][11] The use of N-hydroxysuccinimide (NHS) stabilizes the reactive intermediate, increasing coupling efficiency in aqueous environments.[10][11]

Materials:

-

Payload with a carboxylic acid group

-

This compound hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, pH 7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Reverse-Phase HPLC system for purification

Procedure:

-

Payload Activation:

-

Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.

-

Add NHS (or Sulfo-NHS for aqueous solubility) to the payload solution (1.5 equivalents).

-

Add EDC to the solution (1.5 equivalents).

-

Stir the reaction at room temperature for 1 hour to form the NHS-ester activated payload.[12]

-

-

Conjugation to Linker:

-

Dissolve this compound hydrochloride (1.0 equivalent) in Coupling Buffer. Adjust the pH to ~7.5 with a non-amine base if necessary to ensure the primary amine is deprotonated and reactive.

-

Add the activated payload solution dropwise to the linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench any remaining NHS esters by adding the Quenching Solution and incubating for 15-30 minutes.

-

Purify the resulting Payload-Linker intermediate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterize the purified product by mass spectrometry to confirm the correct mass.

-

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol describes a conceptual approach for conjugating the Payload-Linker intermediate to an antibody. A common strategy involves modifying the antibody to introduce a unique reactive handle that is orthogonal to the functional groups on the linker. For instance, if the payload-linker does not contain a thiol, one can target native cysteine residues from reduced interchain disulfides on the antibody.[13] This requires derivatizing the sulfonamide portion of the payload-linker with a thiol-reactive group, such as a maleimide.

Materials:

-

Payload-Linker intermediate (from Protocol 1, further modified to contain a maleimide group)

-

Monoclonal Antibody (mAb) in PBS, pH 7.2

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: PBS, pH 7.2-7.4, degassed

-

Quenching Solution: N-acetylcysteine or Cysteine (10 mM)

-

Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns[][15]

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in degassed Conjugation Buffer.[12]

-

Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.[12][13]

-

Incubate at 37°C for 1-2 hours. The exact time and TCEP concentration may require optimization for the specific antibody.

-

Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

-

-

Conjugation Reaction:

-

Immediately after desalting, add the maleimide-activated Payload-Linker to the reduced antibody solution. A molar excess of 5-20 fold per available thiol is typically used.[12][16]

-

Incubate the reaction for 1-2 hours at room temperature or 4°C. Protect from light if any component is light-sensitive.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to cap any unreacted maleimide groups.[]

-

Purify the resulting Antibody-Drug Conjugate (ADC) using SEC to remove unconjugated linker-payload and small molecules.[18][19] HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).[3][20]

-

-

Characterization:

Protocol 3: In Vitro Cleavage Assay

This protocol is designed to verify the intracellular release mechanism of the payload from the bioconjugate.

Rationale: This assay mimics the intracellular reductive environment to confirm that the linker is cleaved as intended by the combination of GSH and GST.[4]

Materials:

-

Purified Bioconjugate

-

Control Buffer: PBS, pH 7.4

-

Extracellular Mimic Solution: PBS with 20 µM GSH

-

Intracellular Mimic Solution: PBS with 1-10 mM GSH and 0.1-1.0 U/mL Glutathione S-transferase (GST)

-

Analytical System: HPLC or LC-MS to monitor the release of the payload

Procedure:

-

Incubation:

-

Prepare three sets of samples by incubating the bioconjugate at a final concentration of ~1 mg/mL in:

-

Control Buffer

-

Extracellular Mimic Solution

-

Intracellular Mimic Solution

-

-

Incubate all samples at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from each reaction.

-

Stop the reaction by adding a quenching agent (if necessary) or by flash-freezing.

-

Analyze the samples by HPLC or LC-MS to quantify the amount of released payload versus the intact conjugate.

-

-

Data Analysis:

-

Plot the percentage of payload released over time for each condition.

-

Confirm that significant payload release occurs only in the Intracellular Mimic Solution, demonstrating the requirement for high GSH concentrations and GST catalysis.

-

| Condition | Expected Outcome | Rationale |

| Control (PBS) | Negligible payload release | Assesses the hydrolytic stability of the conjugate. |

| Extracellular (Low GSH) | Minimal payload release | Demonstrates linker stability in circulation.[4] |

| Intracellular (High GSH + GST) | Significant, time-dependent payload release | Validates the intended intracellular cleavage mechanism.[4] |

Mechanism Visualization

Diagram of the Cleavage Mechanism

Caption: Glutathione/GST-mediated cleavage of the linker.

Conclusion and Future Perspectives

The this compound linker offers a compelling strategy for developing highly selective bioconjugates. Its exceptional stability in the extracellular milieu combined with its specific, enzyme-catalyzed cleavage inside target cells addresses a key challenge in targeted therapy: minimizing off-target toxicity.[4] The protocols and principles outlined in this guide provide a framework for researchers to harness the potential of this advanced linker technology. Future work will likely focus on modulating the electronic properties of the nitroaromatic ring to fine-tune the cleavage kinetics and exploring its application in novel therapeutic modalities beyond ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Activated sulfonamides are cleaved by glutathione-S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub [sci-hub.red]

- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 18. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cellmosaic.com [cellmosaic.com]

- 21. pubs.acs.org [pubs.acs.org]

experimental protocol for using N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Application Note & Protocol Guide

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: A Key Bifunctional Reagent for Advanced Amine Synthesis

Introduction: The Strategic Role of Nosyl-Protected Diamines

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the strategic protection and deprotection of amine functionalities is paramount.[1] this compound, a compound featuring a primary amine and a nosyl (Ns) protected secondary amine, serves as a highly valuable bifunctional building block. The 2-nitrobenzenesulfonyl group is a robust protecting group for amines, renowned for its stability across a wide range of chemical conditions where other common protecting groups like Boc or Cbz might fail.[2][3]

The principal advantage of the nosyl group lies in its unique deprotection mechanism, which proceeds under mild conditions using thiol-based reagents.[4][5] This orthogonality allows for the selective unmasking of the nosyl-protected amine in the presence of other sensitive functional groups and protecting groups, a critical feature for the synthesis of complex polyamines, peptides, and other nitrogen-containing scaffolds.[2][6] This guide provides a comprehensive overview of the chemistry of this compound and detailed protocols for its application.

Compound Profile & Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(o-Ns)-1,3-diaminopropane, N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine |

| CAS Number | 240423-09-0 (Free Base), 863983-46-4 (HCl Salt)[7][8][9] |

| Molecular Formula | C₉H₁₃N₃O₄S[8] |

| Molecular Weight | 259.28 g/mol (Free Base), 295.74 g/mol (HCl Salt)[8][9] |

| Appearance | Typically a white to off-white crystalline solid[10] |

| Primary Use | Protected amine building block in organic synthesis[7] |

The Nosyl Group: Mechanism of Protection and Deprotection

The utility of this compound is centered on the chemical behavior of the 2-nitrobenzenesulfonyl (nosyl) group.

Protection: The nosyl group is typically introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is highly stable.